
ルペオール酸
概要
説明
Lupeolic acid is a pentacyclic triterpenic acid predominantly found in the oleogum resins of various Boswellia species, such as Boswellia sacra and Boswellia carterii . This compound is known for its significant pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities . Lupeolic acid is structurally characterized by a lupane skeleton, which contributes to its unique biological activities .
科学的研究の応用
Lupeolic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various triterpenic derivatives.
Biology: Studied for its role in modulating biological pathways and cellular functions.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the formulation of nutraceuticals and pharmaceuticals.
作用機序
Lupeolic Acid: A Comprehensive Review of Its Mechanism of Action
Lupeolic acid is a naturally occurring triterpenoid, primarily found in the gum resin of the Boswellia sacra plant . It has been recognized for its potent anti-proliferative activity, making it a subject of interest in cancer research .
Target of Action
Lupeolic acid primarily targets the enzymes involved in the biosynthesis of eicosanoids, such as cyclooxygenase (COX), 5-lipoxygenase (5-LO), and 12-lipoxygenase (12-LO) . These enzymes play crucial roles in inflammation and cancer progression by catalyzing the conversion of arachidonic acid (AA) into various bioactive lipid mediators .
Mode of Action
Lupeolic acid interacts with its targets by inhibiting their enzymatic activity. For instance, it suppresses the biosynthesis of COX-, 5-LO-, and 12-LO-derived eicosanoids from endogenous AA in activated platelets, neutrophils, and monocytes . This inhibition is associated with a reduced release of AA in intact cells .
Biochemical Pathways
The primary biochemical pathway affected by lupeolic acid is the eicosanoid biosynthesis pathway . By inhibiting key enzymes in this pathway, lupeolic acid suppresses the production of pro-inflammatory and pro-tumorigenic eicosanoids. This leads to downstream effects such as reduced inflammation and tumor growth .
Result of Action
At the molecular and cellular levels, lupeolic acid’s inhibition of eicosanoid biosynthesis can lead to a variety of effects. These include the induction of apoptosis, arrest of cell cycle progression, and inhibition of tumor growth . Additionally, lupeolic acid exhibits significant antioxidant properties, potentially protecting cells from oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lupeolic acid. For instance, the presence of other bioactive compounds in the Boswellia sacra resin could potentially modulate the effects of lupeolic acid . Additionally, factors such as pH and temperature could affect the stability and activity of lupeolic acid.
生化学分析
Biochemical Properties
Lupeolic acid plays a crucial role in biochemical reactions, particularly in the inhibition of eicosanoid biosynthesis. It interacts with several enzymes, including cytosolic phospholipase A2 (cPLA2), cyclooxygenase (COX), and lipoxygenases (LO). A novel C(28)-hydroxylated lupeolic acid has been shown to inhibit the biosynthesis of COX-, 5-LO-, and 12-LO-derived eicosanoids from arachidonic acid in human blood cells . This inhibition is achieved through the direct interference with cPLA2 activity, leading to reduced release of arachidonic acid and subsequent suppression of eicosanoid production .
Cellular Effects
Lupeolic acid exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the biosynthesis of eicosanoids in activated platelets, neutrophils, and monocytes . This inhibition correlates with reduced release of arachidonic acid in intact cells. Additionally, lupeolic acid has demonstrated cytotoxicity against treatment-resistant human breast cancer cells, indicating its potential as an anti-cancer agent . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and anti-cancer properties .
Molecular Mechanism
The molecular mechanism of lupeolic acid involves its interaction with key enzymes and biomolecules. Lupeolic acid inhibits cPLA2 activity, leading to reduced release of arachidonic acid and suppression of eicosanoid biosynthesis . This inhibition affects the production of COX-, 5-LO-, and 12-LO-derived eicosanoids, which are involved in various inflammatory processes . Additionally, lupeolic acid has been shown to inhibit protein tyrosine phosphatase 1B, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lupeolic acid have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that lupeolic acid can maintain its inhibitory effects on eicosanoid biosynthesis over extended periods, indicating its potential for long-term therapeutic use
Dosage Effects in Animal Models
The effects of lupeolic acid vary with different dosages in animal models. Studies have shown that a daily dosage of 100-300 mg of acetyl-11-keto-β-boswellic acid (AKBA), a related compound, is required to achieve effective therapeutic plasma levels . Higher doses of lupeolic acid may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use. In animal models, lupeolic acid has demonstrated significant anti-inflammatory and anti-cancer effects, further supporting its potential as a therapeutic agent .
Metabolic Pathways
Lupeolic acid is involved in several metabolic pathways, particularly those related to eicosanoid biosynthesis. The compound interacts with enzymes such as cPLA2, COX, and LO, affecting the production of eicosanoids from arachidonic acid . These interactions play a crucial role in the compound’s anti-inflammatory and anti-cancer properties. Additionally, lupeolic acid’s metabolic pathways may involve other enzymes and cofactors, contributing to its overall pharmacological effects .
Transport and Distribution
The transport and distribution of lupeolic acid within cells and tissues are essential for its pharmacological effects. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the transport and distribution mechanisms of lupeolic acid can provide insights into its therapeutic potential and help optimize its delivery in clinical settings.
Subcellular Localization
Lupeolic acid’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications These localization mechanisms can influence lupeolic acid’s interactions with enzymes and biomolecules, affecting its overall pharmacological effects
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lupeolic acid typically involves the extraction from natural sources, such as the oleogum resins of Boswellia species. The extraction process includes solvent extraction followed by chromatographic purification . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to isolate and quantify lupeolic acid from complex mixtures .
Industrial Production Methods: Industrial production of lupeolic acid is primarily based on the large-scale extraction from Boswellia resins. The process involves:
Harvesting: Collecting oleogum resins from Boswellia trees.
Extraction: Using solvents like ethanol or methanol to extract the triterpenic acids.
Purification: Employing techniques such as HPLC to purify lupeolic acid from other triterpenic acids.
化学反応の分析
Types of Reactions: Lupeolic acid undergoes various chemical reactions, including:
Oxidation: Lupeolic acid can be oxidized to form lupeol and other derivatives.
Reduction: Reduction reactions can convert lupeolic acid to its corresponding alcohols.
Substitution: Substitution reactions involving lupeolic acid can lead to the formation of acetylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acetylation can be achieved using acetic anhydride in the presence of a catalyst.
Major Products:
Oxidation: Lupeol and other oxidized derivatives.
Reduction: Lupeolic alcohols.
Substitution: Acetyl-lupeolic acid.
類似化合物との比較
Boswellic acids: Found in the same oleogum resins and share similar anti-inflammatory properties.
Tirucallic acids: Another class of triterpenic acids with comparable biological activities.
Uniqueness of Lupeolic Acid:
Structural Features: The lupane skeleton of lupeolic acid distinguishes it from other triterpenic acids.
Biological Activities: Exhibits a broader spectrum of pharmacological activities compared to some other triterpenic acids.
特性
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18(2)19-10-13-26(3)16-17-28(5)20(24(19)26)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21+,22+,23+,24+,26+,27+,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJYXELDYSTZFI-XSDHLHMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C(=O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of Lupeolic Acid and how does its composition vary?
A1: Lupeolic acid is a pentacyclic triterpenic acid found in the oleogum resins of various Boswellia species, commonly known as frankincense. Research indicates significant variations in Lupeolic acid content across different Boswellia species and even within the same species depending on geographic location. [] For instance, Boswellia sacra extracts demonstrated the highest Lupeolic acid content and the most potent cytotoxic activity against MDA-MB-231 breast cancer cells. []
Q2: How does Lupeolic Acid exert its anti-inflammatory effects?
A2: Lupeolic Acid, along with other triterpene acids like Boswellic acids, exhibits anti-inflammatory properties primarily by inhibiting the enzyme microsomal prostaglandin E2 synthase-1 (mPGES-1). [] This enzyme plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation. Specifically, 3α-acetoxy-8,24-dienetirucallic acid and 3α-acetoxy-7,24-dienetirucallic acid, both structurally related to Lupeolic acid, demonstrated potent inhibition of mPGES-1 activity in a cell-free assay. []
Q3: Does Lupeolic Acid impact cancer cell viability and what mechanisms are involved?
A3: Research suggests that Lupeolic acid, particularly its acetylated derivative acetyl-Lupeolic acid (ac-LA), exhibits cytotoxicity against various cancer cell lines. [] Ac-LA was found to be more effective than Lupeol itself, inducing apoptosis in androgen-independent PC-3 prostate cancer cells. [] Mechanistically, ac-LA appears to exert its effects by inhibiting the Akt signaling pathway, primarily through direct binding to the pleckstrin homology domain of Akt. [] This inhibition disrupts downstream targets of Akt, ultimately leading to apoptosis and inhibiting tumor growth. []
Q4: How does the structure of Lupeolic Acid relate to its biological activity?
A4: While specific structure-activity relationship (SAR) studies focusing solely on Lupeolic Acid are limited in the provided research, studies on related triterpene acids like Boswellic acids provide insights. [] Modifications to the triterpene core structure, particularly at positions 3 and 24, appear to influence their interactions with mPGES-1 and subsequently their inhibitory potency. [] Further research specifically investigating the SAR of Lupeolic Acid is crucial for understanding the impact of structural modifications on its activity, potency, and selectivity.
Q5: What analytical techniques are employed to identify and quantify Lupeolic Acid in various matrices?
A5: Several analytical methods are utilized to characterize and quantify Lupeolic acid. Gas chromatography-mass spectrometry (GC-MS) is employed to identify Lupeolic acid in archaeological samples, relying on the detection of characteristic chemical markers. [] High-performance liquid chromatography with tandem mass spectrometry detection (HPLC-MS/MS) enables the simultaneous quantification of Lupeolic acid alongside other triterpenic acids in complex mixtures like frankincense extracts. [] This method provides high sensitivity, selectivity, and accuracy for analyzing Lupeolic acid content. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



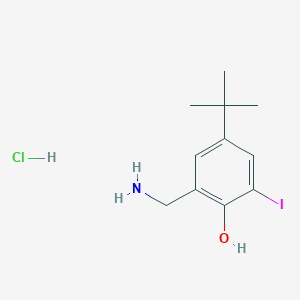
![Indeno[1,2-b]indole](/img/structure/B1252910.png)


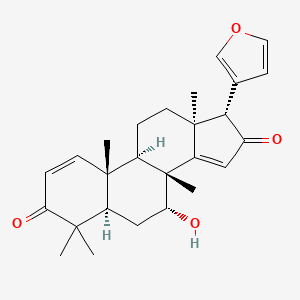
![(3R,3aR,6aR,8S,9S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-4,5,6a,7,8,9,9a,9b-octahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B1252919.png)
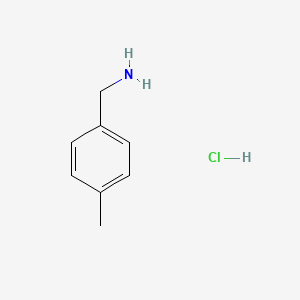
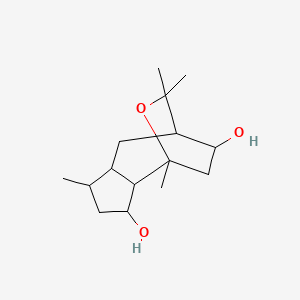
![(7S,9S)-9-acetyl-7-[(2S,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1252922.png)

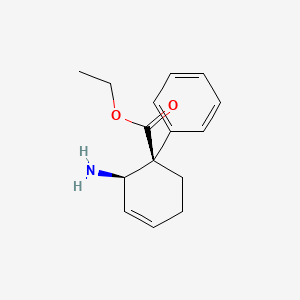
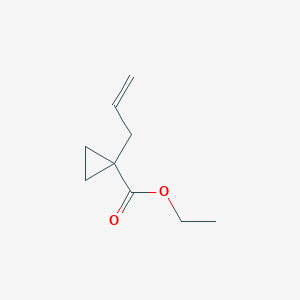
![[(2R,3S,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-2-[(2S)-3-[[(2R,3S)-5-[[(2R,3R)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B1252927.png)
